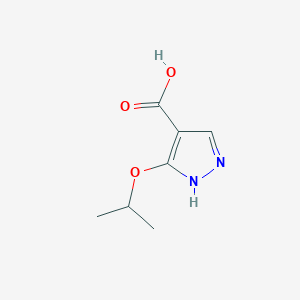

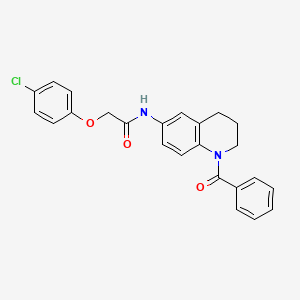

Ethyl 6-chloro-5-cyano-2-phenylnicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The development of efficient and practical routes for the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate has been a significant area of research. One notable study elucidates the mechanism of formation of two major impurities in the synthetic route towards key intermediates like this compound. This led directly to significant process improvements, increasing the overall yield from 15% to 73% without extra purification steps and producing the key intermediate in excess of 80 kg to support clinical development (Bell et al., 2012).

Molecular Structure Analysis

Molecular structure analysis through techniques such as single crystal X-ray diffraction has provided detailed insights into the geometric configuration of compounds related to this compound. These studies have shown how intramolecular hydrogen bonds and π-π interactions contribute to the stability of the molecular structure, which is crucial for understanding the compound's reactivity and potential applications (Achutha et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, offering pathways to synthesize novel compounds. For instance, its reaction with O- and N-nucleophiles can lead to a range of substituted pyridine derivatives, showcasing its versatility as a precursor for synthesizing compounds with potential biological activity (Gadzhili et al., 2015).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

Ethyl 6-chloro-5-cyano-2-phenylnicotinate has been used in the synthesis of various pharmaceutical intermediates. For instance, Markova et al. (1970) synthesized a hydroxy lamine derivative from this compound, leading to the creation of new heterocyclic compounds (Yu. V. Markova, N. Ostroumova, V. I. Lebedeva, & M. Shchukina, 1970). Furthermore, its application in developing a multi-kilogram-scale synthesis of a selective and reversible antagonist of the P2Y12 receptor, specifically for supporting preclinical and clinical studies, was demonstrated by Andersen et al. (2013) (S. Andersen, C. Aurell, F. Zetterberg, Martin Bollmark, R. Ehrl, P. Schuisky, & A. Witt, 2013).

Process Improvement in Synthesis

Bell et al. (2012) focused on improving the synthetic route for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key intermediate that includes this compound. This led to a significant increase in process yield from 15% to 73% (Stephen J. Bell, Steven McIntyre, C. F. Garcia, S. Kitson, Frans D. Therkelsen, S. Andersen, F. Zetterberg, C. Aurell, Martin Bollmark, R. Ehrl, 2012).

Applications in Dye Synthesis

Alnajjar et al. (2013) utilized this compound in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives, demonstrating its application in the field of dye chemistry (Abdulaziz Alnajjar, Marzouq Alsaiedi, & M. El-Apasery, 2013).

Antibacterial Activity

Gad-Elkareem & El-Adasy (2010) explored the synthesis and antibacterial activity of new ethyl thionicotinates, thieno[2,3-b]pyridines, pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines containing sulfonamide moieties, with ethyl 5-cyano-6-mercaptonicotinate derivatives as key components (M. Gad-Elkareem & Abu-Bakr A. El-Adasy, 2010).

Synthesis of Novel Organic Compounds

Silva et al. (2010) described a method for synthesizing new 2.2′-azopyridine dyes using ethyl 6-amino-5-cyano-2-methyl-4-arylnicotinates, revealing its potential in creating novel organic compounds (D. Silva, Abdelouahid Samadi, L. Infantes, M. Carreiras, & J. Marco-Contelles, 2010).

Safety and Hazards

The safety information for Ethyl 6-chloro-5-cyano-2-phenylnicotinate indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

ethyl 6-chloro-5-cyano-2-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12-8-11(9-17)14(16)18-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOAKQSGNPAYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)